

# 5-Methyl-2-morpholinonaphthyridine chemical structure

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## Compound of Interest

**Compound Name:** 5-Methyl-2-morpholino[1,6]naphthyridine

**CAS No.:** 478049-38-6

**Cat. No.:** B2524579

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**5-Methyl-2-morpholino[1,6]naphthyridine:** A Privileged Scaffold in Targeted Therapeutics

## Executive Summary

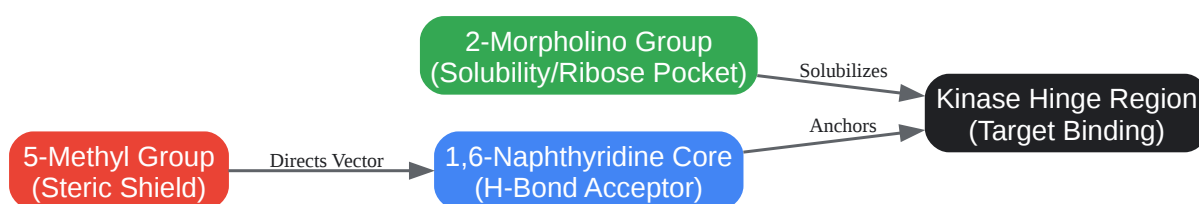
In the landscape of modern medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount for developing highly selective, metabolically stable, and biologically active therapeutics. **5-Methyl-2-morpholino[1,6]naphthyridine** (CAS: 478049-38-6) has emerged as a highly versatile building block [1]. By integrating the electron-deficient 1,6-naphthyridine core with a solubilizing morpholine ring and a sterically demanding methyl group, this molecule provides an optimized vector for kinase inhibition and protein-protein interaction (PPI) modulation.

This technical whitepaper provides an in-depth analysis of the structural rationale, physicochemical profiling, synthetic methodology, and biological evaluation protocols for this privileged scaffold.

## Structural Rationale & Pharmacophore Mapping

The architectural design of **5-methyl-2-morpholino[1,6]naphthyridine** is not arbitrary; every functional group serves a distinct mechanistic purpose in drug-target engagement and pharmacokinetic optimization.

- **The 1,6-Naphthyridine Core:** Naphthyridines (diazanaphthalenes) are excellent bioisosteres for quinolines and isoquinolines [2]. The presence of two nitrogen atoms (N1 and N6) significantly lowers the lipophilicity compared to quinoline, reducing hERG-related cardiotoxicity risks. In kinase targets, N1 typically acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., binding to the backbone amide of Met or Cys residues).
- **The 2-Morpholino Substitution:** Morpholine is a classic motif used to modulate the of the parent scaffold and improve aqueous solubility. Positioned at C2, the morpholine ring projects outward from the hinge region into the solvent-exposed channel or the ribose-binding pocket. Its chair conformation provides a predictable 3D vector for further functionalization.
- **The 5-Methyl Group (Steric Lock):** Aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The C5-methyl group acts as a steric shield, blocking metabolic epoxidation at the C5-C6 bond. Furthermore, it restricts the rotational degrees of freedom of the naphthyridine core, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.



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Figure 1: Pharmacophore mapping and SAR logic of the scaffold.

## Physicochemical Profiling

Quantitative data for the scaffold highlights its suitability for central nervous system (CNS) penetration and oral bioavailability, adhering closely to Lipinski's Rule of Five.

Property	Value	Mechanistic Implication
CAS Number	478049-38-6	Standardized registry identifier [1].
Molecular Formula		Optimal atom count for fragment-based discovery.
Molecular Weight	229.28 g/mol	Low MW allows for downstream functionalization without exceeding 500 Da.
Topological Polar Surface Area (TPSA)	41.5 Å <sup>2</sup>	Ideal for blood-brain barrier (BBB) penetration (< 90 Å <sup>2</sup> ).
Calculated LogP (cLogP)	~2.1	Balances aqueous solubility with lipid membrane permeability.
H-Bond Donors / Acceptors	0 / 4	Minimizes desolvation penalty; strong acceptor profile.

## Synthetic Methodology

The synthesis of highly substituted 1,6-naphthyridines requires precise control over regioselectivity [3]. The following protocol details a robust, three-step synthesis utilizing a preformed pyridine ring to construct the bicyclic system.

### Protocol: Synthesis of 5-Methyl-2-morpholino[1,6]naphthyridine

Step 1: Condensation to 5-Methyl-1,6-naphthyridin-2(1H)-one

- Procedure: React 4-amino-2-methylpyridine with diethyl ethoxymethylenemalonate (EMME) at 120°C for 2 hours to form an enamine intermediate. Subsequently, heat the mixture in diphenyl ether at 250°C for thermal cyclization (Conrad-Limpach type reaction).
- Causality: The high temperature is required to drive the elimination of ethanol and force the ring closure. Diphenyl ether is chosen for its high boiling point and inertness.

## Step 2: Chlorination via Phosphorus Oxychloride (

)

- Procedure: Suspend the pyridone intermediate in neat  
  
. Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ. Reflux at 105°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice, maintaining the temperature below 10°C.

- Causality:

acts as both the solvent and the chlorinating agent. The DMF catalyst accelerates the conversion of the tautomeric lactam

to a leaving group. Strict temperature control during the quench is a self-validating safety and quality measure; if the temperature exceeds 10°C, rapid hydrolysis reverts the product back to the starting pyridone.

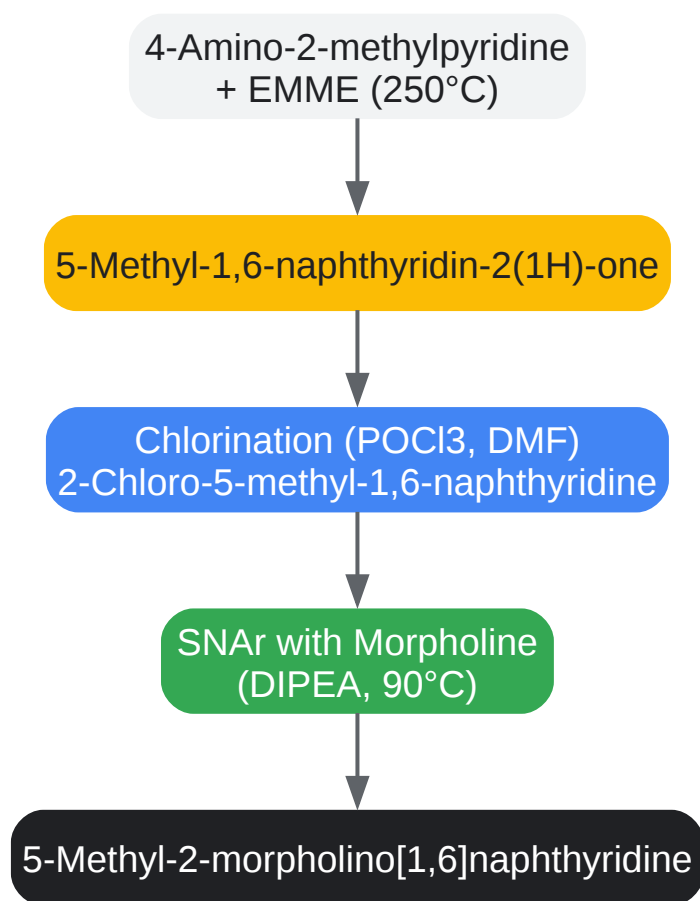
## Step 3: Nucleophilic Aromatic Substitution (

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- Procedure: Dissolve 2-chloro-5-methyl-1,6-naphthyridine in anhydrous 1,4-dioxane. Add 2.5 equivalents of morpholine and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Heat to 90°C overnight.
- Causality: The electron-deficient nature of the 1,6-naphthyridine ring highly activates the C2 position for

. Morpholine acts as the nucleophile, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated

, preventing the protonation and subsequent deactivation of the morpholine reagent.



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Figure 2: Three-step synthetic workflow via SNAr.

## Biological Evaluation: Kinase Inhibition Workflow

Because morpholino-naphthyridines are privileged kinase binders, evaluating this scaffold requires a highly sensitive, interference-free assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard.

### Protocol: TR-FRET High-Throughput Kinase Assay

#### 1. Reagent Preparation & Control Validation

- Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
- Self-Validation Step: Before running the full library, calculate the Z'-factor using positive (Staurosporine) and negative (DMSO only) controls. The assay is only validated to proceed if

, ensuring a wide dynamic range and low signal variance.

## 2. Reaction Assembly

- Acoustically dispense (via Echo 550) 100 nL of the compound into a 384-well low-volume ProxiPlate.
- Add 5  $\mu$ L of Kinase/Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM  $\text{CaCl}_2$ , 1 mM EGTA, 0.01% Brij-35).
- Causality: Brij-35, a non-ionic detergent, is critical here. It prevents the highly lipophilic heterocyclic compounds from aggregating and forming non-specific promiscuous inhibitors (PAINS).

## 3. Reaction Initiation & Termination

- Initiate the reaction by adding 5  $\mu$ L of ATP (at the concentration for the specific kinase). Incubate for 60 minutes at room temperature.
- Terminate by adding 10  $\mu$ L of TR-FRET detection buffer containing EDTA (to chelate and stop kinase activity) and Europium-labeled anti-phosphopeptide antibodies.

## 4. Detection & Analysis

- Read the plate on an EnVision Multilabel Reader. Excitation at 340 nm; dual emission at 615 nm (Europium donor) and 665 nm (Acceptor).
- Causality: The time-resolved nature of the read (introducing a delay before measuring fluorescence) allows short-lived background auto-fluorescence from the naphthyridine scaffold to decay, ensuring the measured signal is purely from the biological binding event.



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Figure 3: High-throughput TR-FRET kinase assay workflow.

## References

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- J-Stage (1971). Studies on Naphthyridines. I. Synthesis of 1,6-Naphthyridine. *Chemical and Pharmaceutical Bulletin*, 19(2), 265-270. Retrieved from[[Link](#)]
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